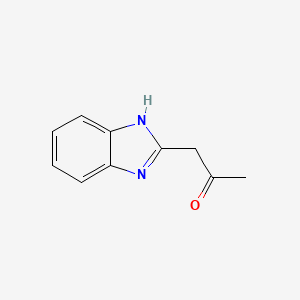

1-(1h-Benzimidazol-2-yl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6635-14-9 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)propan-2-one |

InChI |

InChI=1S/C10H10N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

ZECUELAGGOAWOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Significance of the Benzimidazole Core in Chemical and Biological Research

The benzimidazole (B57391) nucleus, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is a prominent scaffold in medicinal chemistry. rsc.org Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. researchgate.net

Benzimidazole derivatives have been extensively studied and are known to exhibit a broad spectrum of biological effects, including:

Antimicrobial activity: Compounds containing the benzimidazole core have shown efficacy against various bacterial and fungal strains.

Antiviral properties: Certain benzimidazole derivatives have been investigated for their potential to inhibit viral replication.

Anticancer effects: The benzimidazole scaffold is a key component in several anticancer agents, which often work by interfering with cellular processes in cancer cells.

Anti-inflammatory action: The ability of benzimidazole derivatives to modulate inflammatory pathways has been a subject of research.

Analgesic properties: Some compounds have been explored for their pain-relieving capabilities.

The versatility of the benzimidazole core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This has made it a "privileged scaffold" in drug discovery, a core structure that can be used to develop multiple therapeutic agents.

Overview of Propanone Moiety Contributions in Bioactive Molecules

The propanone (or acetone) moiety, a three-carbon chain with a central carbonyl group, is a fundamental building block in organic chemistry. While it is a common solvent and synthetic precursor, its incorporation into bioactive molecules can significantly influence their properties. mdpi.com

The carbonyl group of the propanone moiety is a key feature, as it can participate in various chemical interactions. It can act as a hydrogen bond acceptor and its reactivity can be exploited for the formation of more complex structures. In the context of bioactive molecules, the propanone linker can:

Provide a site for further functionalization: The ketone group can be a handle for chemical modifications, allowing for the synthesis of a library of related compounds with potentially improved activity.

Contribute to metabolic stability: The nature of the propanone moiety can impact how the molecule is processed in a biological system.

The presence of the propanone moiety in "1-(1H-Benzimidazol-2-yl)propan-2-one" provides a reactive site and influences the spatial arrangement of the benzimidazole (B57391) core, which can be critical for its biological activity.

Chemical Reactivity and Mechanistic Studies of 1 1h Benzimidazol 2 Yl Propan 2 One

Acid-Base Properties and Proton Transfer Mechanisms

The benzimidazole (B57391) core of 1-(1H-benzimidazol-2-yl)propan-2-one contains both an acidic N-H proton and a basic pyridinic nitrogen atom, allowing it to act as both a proton donor and acceptor. Studies on the structurally similar 2-acetylbenzimidazole (B97921) (2ABI) and 2-benzoylbenzimidazole (2BBI) provide significant insights into these properties. In various solvents, these molecules exhibit excited-state proton transfer (ESPT) reactions. researchgate.net

Under acidic conditions, the benzimidazole moiety is protonated, leading to the formation of a cationic species. researchgate.net Conversely, in basic solutions, deprotonation of the N-H group can occur. Research on 2-acetylbenzimidazole has shown that increasing the acidity of the solution leads to an increase in the emission from the cationic species, while increasing basicity results in its decrease. researchgate.net The protonation rate in acidic aqueous solution appears to be significant, leading to the formation of mono- and di-cationic species in the excited state. researchgate.net

Coordination Chemistry and Metal Complexation Potential

The presence of nitrogen atoms in the benzimidazole ring and the oxygen atom of the propan-2-one moiety makes this compound a potential ligand for metal complexation. Benzimidazole derivatives are well-known for their ability to form stable complexes with a variety of transition metals. nih.govmdpi.com

Ligand Design and Metal Ion Interactions

The design of ligands based on the benzimidazole scaffold is a subject of extensive research. These ligands typically coordinate to metal ions through the nitrogen atoms of the benzimidazole ring. In the case of this compound, the carbonyl oxygen can also participate in coordination, potentially acting as a bidentate or even a tridentate ligand if both nitrogen atoms are involved.

Studies on related systems, such as hydrazone derivatives of benzimidazoles, have demonstrated their ability to form stable complexes with metals like copper(II), cobalt(II), nickel(II), and zinc(II). nih.govuomphysics.net For example, copper complexes of 1H-benzimidazole-2-yl hydrazones have been synthesized and characterized, showing a 1:1 metal-to-ligand ratio where the copper ion is coordinated by a nitrogen atom from the benzimidazole ring, a nitrogen from the azomethine group, and an oxygen atom from a substituent on the aromatic ring. nih.gov Similarly, a mercury(II) complex with a ligand derived from 1-(1H-benzimidazol-2-yl)ethanone, {N-[1-(1H-Benzimidazol-2-yl)ethylidene-κN 3]-3-(1H-imidazol-1-yl)propan-1-amine-κN}dibromidomercury(II), shows the mercury ion tetrahedrally coordinated by two nitrogen atoms from the ligand and two bromide anions. nih.gov

The coordination environment can vary depending on the metal ion and the reaction conditions. For instance, complexes of Co(II), Ni(II), and Zn(II) with a hydrazono-propan-1-ol derivative of benzimidazole showed a 1:2 metal-to-ligand stoichiometry, while the Cu(II) complex had a 1:1 ratio. uomphysics.net

Catalytic Applications of Metal Complexes

Metal complexes derived from benzimidazole-based ligands have shown significant catalytic activity in various organic transformations. While specific catalytic applications for complexes of this compound are not detailed in the available literature, the broader class of benzimidazole-metal complexes has been explored as catalysts.

For example, a palladium(0) complex of 1-(1H-benzo[d]imidazol-2-yl)guanidine supported on SBA-15 has been reported as an effective catalyst for the Suzuki-Miyaura coupling reaction. researchgate.net Imidazole (B134444) derivative complexes have also been investigated for their catalytic performance in the thermal decomposition of energetic materials like ammonium (B1175870) perchlorate. researchgate.net Furthermore, metal(II) complexes with imidazole have been shown to catalyze the oxidation of styrene. mdpi.com Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity in similar reactions, although this remains an area for future investigation.

Electrophilic and Nucleophilic Reactivity

The reactivity of the benzimidazole ring is characterized by its susceptibility to both electrophilic and nucleophilic attack. The π-excessive nature of the N1-H nitrogen and the π-deficient nature of the N3 nitrogen influence the reactivity of the different positions on the ring. chemicalbook.com

Calculations suggest that positions 4, 5, 6, and 7 of the benzimidazole ring are π-excessive and thus susceptible to electrophilic substitution. chemicalbook.com Nitration of benzimidazole, for instance, typically occurs at the 5- or 6-position. researchgate.net The nitrogen atoms themselves can also undergo electrophilic attack, such as alkylation, to form 1-alkylbenzimidazoles or, under more vigorous conditions, 1,3-dialkylbenzimidazolium halides. chemicalbook.com

Conversely, the C2 position of the benzimidazole ring is prone to nucleophilic substitution. chemicalbook.comyoutube.comresearchgate.net This reactivity can be exploited for the synthesis of various 2-substituted benzimidazoles. For this compound, the carbonyl group of the propan-2-one side chain also introduces a site for nucleophilic attack. The active methylene (B1212753) group adjacent to the carbonyl is also a potential site for various reactions. A review on 2-acetylbenzimidazole highlights its utility as a synthon for creating a wide range of heterocyclic compounds through reactions at the carbonyl and amino groups. biointerfaceresearch.com

Photochemical and Thermochemical Transformation Pathways

The photochemical behavior of benzimidazole and its derivatives has been a subject of interest. Monomeric benzimidazole, when isolated in an argon matrix at low temperatures, undergoes photochemistry through two primary pathways: fixed-ring and ring-opening isomerizations. nih.govnih.govacs.org The fixed-ring pathway involves the cleavage of the N-H bond, forming a benzimidazolyl radical and a hydrogen atom, which can lead to tautomerization. nih.govacs.org The ring-opening pathway involves the cleavage of the N1-C2 bond, leading to the formation of isocyano-substituted aniline (B41778) derivatives. nih.govacs.org

In solution, the phototransformation of benzimidazole can lead to dehydrodimerization. nih.gov The specific photochemical transformations of this compound have not been explicitly studied, but it is expected to exhibit similar reactivity patterns, potentially influenced by the propan-2-one substituent.

Thermochemical studies on benzimidazole derivatives indicate that their thermal stability is influenced by substituents. nih.gov For instance, the introduction of methyl groups can increase thermal stability, while nitro groups can decrease it. nih.gov The thermal degradation of poly(benzimidazole-imide) copolymers occurs at significantly high temperatures, around 530 °C, indicating the inherent thermal stability of the benzimidazole moiety. rsc.orgresearchgate.net The thermal decomposition of 1,3-diisopropylbenzimidazolylidene, a related N-heterocyclic carbene precursor, has been shown to yield 1,2-diisopropylbenzimidazole as the major product at temperatures above 363 K. rsc.org These findings suggest that this compound likely possesses considerable thermal stability.

Computational Chemistry and Cheminformatics in Research on 1 1h Benzimidazol 2 Yl Propan 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. scispace.comumpr.ac.idmdpi.com This method is crucial for understanding the interactions that stabilize the ligand-receptor complex and is widely applied to benzimidazole (B57391) derivatives to predict their potential as inhibitors or agonists. globalresearchonline.netnih.gov The process involves placing the ligand into the binding site of the target protein and evaluating the resulting complex using a scoring function, which estimates the binding affinity. scispace.com

In studies involving benzimidazole derivatives, docking simulations are used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site. globalresearchonline.netnih.gov For instance, research on benzimidazole-based compounds targeting the corticotropin-releasing factor-1 (CRF-1) receptor revealed that the compounds consistently form hydrogen bonds with the residue Asn283 and occupy a shared hydrophobic pocket. nih.gov Similarly, docking of benzimidazole-thiazolidinone derivatives into the peroxisome proliferator-activated receptor gamma (PPARγ) showed hydrogen bond interactions with residues like LYS-457, PHE-282, and GLU-343. globalresearchonline.net

The primary goal of predicting the binding mode is to understand the spatial arrangement of the ligand within the active site of its biological target. For derivatives of 1-(1H-Benzimidazol-2-yl)propan-2-one, this involves analyzing how the benzimidazole core, the propanone linker, and any additional substituents orient themselves to maximize favorable interactions.

A study on a series of N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, including a 2-oxopropyl substituted compound structurally related to this compound, utilized molecular docking to predict binding modes within the PIM-1 kinase active site. nih.gov The simulations aimed to provide a molecular basis for the observed in vitro enzymatic inhibition. nih.gov In other research on different benzimidazole scaffolds, docking studies successfully predicted binding modes where the ligands established hydrogen bonds with key receptor residues, which is a critical factor for biological activity. mdpi.com For example, two different benzamide (B126) derivatives were shown to form a hydrogen bond with the amino acid moiety ASP 437, despite structural differences in their pyridine (B92270) scaffolds. mdpi.com

Binding energy calculations provide a quantitative estimate of the affinity between a ligand and its target. These values, typically expressed in kcal/mol, are derived from the scoring functions used in docking programs. A more negative binding energy or a higher docking score generally indicates a more stable ligand-receptor complex and stronger binding affinity. globalresearchonline.net

In the investigation of benzimidazole derivatives as potential anticancer agents, docking scores are a key metric. One study focusing on protein kinase inhibitors found that 2-Phenylbenzimidazole exhibited a strong binding energy of -8.2 kcal/mol. nih.gov Research on benzimidazole-benzoxaborole hybrids identified several compounds with superior docking scores compared to the reference drug, Flubendazole. umpr.ac.id Similarly, studies on benzimidazole-thiazolidinone derivatives as PPARγ agonists identified lead compounds based on their high negative docking scores, indicating strong affinity for the target's binding site. globalresearchonline.net

Table 1: Representative Docking Scores and Binding Energies for Benzimidazole Derivatives Against Various Targets

| Compound/Derivative Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzazole-based Compounds | CRF-1 Receptor | Not specified, but consistent H-bonding noted | Asn283, Phe286, Leu213, Met206 | nih.gov |

| Benzimidazole-Thiazolidinone (BT-1) | PPARγ (1PRG) | High negative score (value not specified) | LYS-457 | globalresearchonline.net |

| Benzimidazole-Thiazolidinone (BT-3) | PPARγ (1PRG) | High negative score (value not specified) | PHE-282, GLU-343 | globalresearchonline.net |

| 2-Phenylbenzimidazole | Protein Kinase | -8.2 | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors—physicochemical properties or structural features—that correlate with activity, QSAR models can predict the potency of new, untested compounds. scispace.com

A study on benzazole scaffold-based compounds as CRF-1 receptor antagonists successfully developed both 2D and 3D QSAR models. nih.gov The best 2D QSAR model was generated using a multiple linear regression method and showed good statistical significance (r² = 0.7390, q² = 0.5136). nih.gov This model revealed that the descriptor "T_2_C_1" had a negative contribution to activity, while the "4pathClusterCount" descriptor had a positive contribution. The 3D QSAR model also proved to be statistically robust (q² = 0.9419), further validating the structural features important for activity. nih.gov Such models are invaluable for guiding the design of new derivatives of this compound with potentially enhanced biological effects. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. ijstr.org These calculations provide detailed information about molecular geometry, charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). ijstr.orginlibrary.uz

For compounds related to this compound, these methods can elucidate aspects of molecular stability and reactivity. For example, a study on (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one used DFT calculations with the B3LYP/6-311++G(d,p) basis set to determine its optimized geometry and vibrational frequencies. ijstr.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the potential for intramolecular charge transfer, a key feature in many biologically active molecules. ijstr.org Another study on a benzimidazole derivative used the Restricted Hartree-Fock (RHF) method to determine key electronic parameters, highlighting its potential as a coordinating ligand in metal complexes. inlibrary.uz

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape—the different shapes it can adopt—and how it interacts with its environment, such as a solvent or a biological membrane. mdpi.com

MD simulations are often used to refine the results of molecular docking. Following the initial placement of a ligand in a protein's binding site, an MD simulation can assess the stability of the predicted pose over time, providing a more dynamic and realistic view of the interaction. umpr.ac.idnih.gov Studies on benzimidazole derivatives have used MD simulations to explore their permeability across cell membranes by calculating the free energy profile of the molecule as it moves through a lipid bilayer. mdpi.com Such simulations can reveal whether a compound is likely to enter a cell and can explain observed biological effects, such as cytotoxicity, which may be caused by membrane disruption. mdpi.com

In Silico Prediction of Biological Properties (excluding ADMET)

Beyond predicting specific ligand-target interactions, computational methods can forecast a compound's broader biological properties and potential therapeutic applications. This involves predicting drug-likeness, which assesses whether a molecule has physicochemical properties consistent with known oral drugs, and screening against various biological targets to identify potential activities. researchgate.netresearchgate.net

For benzimidazole derivatives, in silico predictions have pointed toward a wide range of potential therapeutic uses. Computational screening has identified various benzimidazoles as potential anticancer agents through their predicted inhibition of targets like PIM-1 kinase and other protein kinases. nih.govnih.gov Other studies have used these methods to predict activity as PPARγ agonists for diabetes, or as CRF-1 receptor antagonists for stress-related disorders. globalresearchonline.netnih.gov The "Bioavailability Radar," a feature in tools like SwissADME, provides a rapid visual assessment of a molecule's drug-likeness based on six key physicochemical properties, helping to prioritize compounds for further investigation. researchgate.netisca.me

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Phenylbenzimidazole |

| 4,5,6,7-tetrabromo-1H-benzimidazole |

| Flubendazole |

| (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one |

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics plays a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. In the context of this compound and related benzimidazole scaffolds, these computational techniques are instrumental for designing novel analogs and efficiently screening vast virtual libraries for molecules with desired biological activities. The core principle involves using the known structural and activity information of existing compounds to predict the properties of novel or untested molecules.

Key cheminformatics strategies employed in the study of benzimidazole derivatives include ligand-based virtual screening (LBVS), quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping. These approaches allow researchers to navigate the immense chemical space to find new chemical entities with potential therapeutic applications, such as anticancer, antimicrobial, or antiparasitic agents. nih.govbiointerfaceresearch.comymerdigital.com

Analog Design

Analog design is the rational modification of a known active molecule (the "lead") to improve its properties, such as efficacy, selectivity, or pharmacokinetic profile. For benzimidazole-containing compounds, cheminformatics facilitates this process through several methods.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com For benzimidazole derivatives, 2D and 3D-QSAR models have been developed to predict activities against various targets, including cancer cell lines and microbes. biointerfaceresearch.comresearchgate.net These models use molecular descriptors—numerical values that quantify aspects of a molecule's topology, electronics, or shape—to build a predictive equation. nih.govresearchgate.net For instance, a QSAR study on 2-substituted 1H-benzimidazole-4-carboxamide derivatives identified a robust model that could guide the synthesis of new compounds against enteroviruses. biointerfaceresearch.com Similarly, a 2D-QSAR model for 131 benzimidazole derivatives was successfully developed to predict their inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line. researchgate.net These models help prioritize which analogs to synthesize, saving time and resources.

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to bind to a specific biological target. dovepress.comunina.it For the benzimidazole scaffold, pharmacophore models are constructed based on a set of known active ligands. pharmacophorejournal.com These models typically define the spatial arrangement of key features like hydrogen bond acceptors/donors, hydrophobic groups, and aromatic rings. pharmacophorejournal.comnih.gov Once a pharmacophore model is validated, it can be used to design new analogs that fit the model, a process that can lead to the discovery of novel chemotypes through "scaffold hopping". unina.it For example, a pharmacophore model derived from leukotriene biosynthesis inhibitors led to the identification and subsequent optimization of a new series of potent benzimidazole-based analogs. researchgate.net

Virtual Screening

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. dovepress.com This method is significantly faster and more cost-effective than traditional high-throughput screening.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the biological target is unknown, but a number of active molecules have been identified, LBVS can be employed. This approach uses a known active molecule or a pharmacophore model as a template to search for other compounds in a database with similar features. nih.govmdpi.com Several studies have utilized the benzimidazole scaffold as a query for LBVS against the ZINC15 database, which contains millions of commercially available compounds. mdpi.comnih.gov In one such study targeting the triosephosphate isomerase of Leishmania mexicana, a virtual screening of over 67,000 benzimidazole-containing compounds (filtered from an initial set of 750 million) yielded 175 potential inhibitors based on their docking scores. mdpi.comnih.gov

Structure-Based Virtual Screening (Molecular Docking): When the 3D structure of the target protein is known, molecular docking can be used to predict how a ligand will bind to it. In studies involving benzimidazole derivatives, docking is often used as a follow-up to LBVS to refine the hit list. nih.govmdpi.com Compounds are scored based on their predicted binding affinity and interaction patterns with key amino acid residues in the target's active site. ymerdigital.com For example, an in silico screening of synthesized 2-substituted benzimidazoles against the 3ERT receptor identified a bromobenzyl-substituted analog as having the highest docking score, suggesting strong binding efficiency. ymerdigital.com This integration of ligand- and structure-based methods provides a powerful workflow for discovering novel lead compounds. nih.gov

The table below presents a summary of representative findings from cheminformatics studies on benzimidazole derivatives, illustrating the types of data generated during virtual screening and docking analyses.

| Compound ID/Series | Target/Application | Cheminformatics Method | Key Findings | Reference |

| Benzimidazole Derivatives | Leishmania mexicana Triosephosphate Isomerase (LmTIM) | Ligand-Based Virtual Screening (LBVS) & Molecular Docking | From 53,410 filtered compounds, 175 molecules showed docking scores between -10.8 and -9.0 Kcal/mol. | mdpi.com |

| Benzimidazole Derivatives | Trypanosoma cruzi Triosephosphate Isomerase (TcTIM) | LBVS & Molecular Docking | A total of 1604 molecules were identified as potential TcTIM inhibitors from the ZINC15 database. | nih.gov |

| 2-Substituted Benzimidazoles (BI01-BI10) | Anticancer (3ERT Receptor) | Molecular Docking | Compound BI09 (bromobenzyl substitution) showed the highest docking score of -8.3. | ymerdigital.com |

| 131 Benzimidazole Derivatives | Anticancer (MDA-MB-231 cell line) | 2D-QSAR | Developed a statistically significant model (R² = 0.904) to predict anticancer activity. | researchgate.net |

| Benzimidazole Analogues | Antibacterial | QSAR | A model was developed linking descriptors like Topological Polar Surface Area (TPSA) and H-bond acceptors to antibacterial activity. | ijpsr.com |

| Benzimidazole Derivative (Compound 7) | Anti-inflammatory (FLAP inhibitor) | Pharmacophore-based Virtual Screening | Identified a novel benzimidazole chemotype as a potent inhibitor of leukotriene formation (IC50 = 0.31 μM). | researchgate.net |

Advanced Applications and Future Research Directions

Role as a Chemical Building Block in Organic Synthesis

The benzimidazole (B57391) nucleus is a cornerstone in synthetic organic chemistry, frequently utilized as a starting material for the creation of more complex heterocyclic systems. rsc.org The structure of 1-(1H-benzimidazol-2-yl)propan-2-one, featuring a reactive ketone group and a versatile benzimidazole core, makes it a valuable intermediate for synthesizing a variety of derivatives.

The benzimidazole scaffold's utility is demonstrated in numerous synthetic strategies:

Cascade Reactions: One-pot cascade reactions involving benzimidazole precursors enable the efficient construction of complex molecules like pyridazinones and dihydropyrimidinones. tandfonline.com

Multicomponent Reactions (MCRs): Benzimidazole derivatives can be synthesized through MCRs, which offer a streamlined approach to complex structures. For instance, new pyrazol-5-yl-1H-imidazole derivatives have been created in one-pot, solvent-free conditions starting from precursors that could be conceptually related to the functional groups present in this compound. nih.gov

Synthesis of Fused Systems: The core structure is amenable to reactions that form fused ring systems. For example, 2-aroylbenzimidazole derivatives can react with 2-bromoacetophenones to produce 1,3-diarylpyrazino[1,2-a]benzimidazole derivatives, which have been investigated for their anticancer properties. rsc.org

Selective Synthesis: Reaction conditions can be finely tuned to selectively produce different heterocyclic products from the same starting materials. For instance, the reaction of o-phenylenediamine (B120857) with an aromatic aldehyde can yield either (1H-benzo[d]imidazol-2-yl)(phenyl)methanone or quinoxaline (B1680401) depending on the presence of sulfur. rsc.org

The functional groups on this compound, specifically the ketone and the N-H group of the imidazole (B134444) ring, provide multiple reaction sites for derivatization, allowing for its use as a versatile chemical building block in the synthesis of novel compounds. rsc.org

Medicinal Chemistry Research and Drug Design Strategies

Benzimidazole derivatives are a mainstay in medicinal chemistry and drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic effects, including antihelmintics (albendazole), proton pump inhibitors (omeprazole), and antihypertensives (candesartan). nih.govrsc.org The benzimidazole ring is considered a "privileged scaffold" because it can interact with various biological macromolecules through hydrogen bonding and π-stacking. wikipedia.org

Lead Compound Identification and Optimization

In drug discovery, a lead compound is a chemical entity with promising biological activity that serves as the starting point for optimization. nih.gov The benzimidazole framework is frequently employed in the design of new lead compounds.

Lead Identification: Researchers have successfully identified lead compounds from libraries of benzimidazole derivatives. For example, a study on novel 1,2,5-trisubstituted benzimidazoles identified 1-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propan-1-one, a close structural analog of the titular compound, as a potent lead compound against cancer cell lines. nih.gov This compound showed significant growth inhibition and was selected for more extensive screening. nih.gov

Lead Optimization: Once a lead is identified, its structure is modified to improve properties like potency, selectivity, and pharmacokinetics. mdpi.com This process often involves exploring structure-activity relationships (SAR). For benzimidazole-based inhibitors, optimization might involve substituting different groups on the benzimidazole nucleus or its side chains. researchgate.netacs.org Computational methods, including in silico modeling of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, are increasingly used to guide the optimization process and reduce the failure rate of drug candidates. acs.orgnih.govmdpi.com

Novel Therapeutic Agent Development

The versatile benzimidazole scaffold has been the basis for the development of numerous novel therapeutic agents targeting a wide array of diseases. The inherent biological activity of this heterocyclic system makes it a focal point for creating new drug candidates. rsc.org

| Therapeutic Area | Research Findings and Examples | Citations |

|---|---|---|

| Anticancer | Derivatives have shown significant antitumor activity. Compounds like 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one have been found to inhibit tumor growth by inducing apoptosis and activating p53. nih.gov Other synthesized series have shown remarkable activity against various human cancer cell lines, including lung (A549) and colon (DLD-1) cancer. rsc.orgnih.gov | rsc.orgnih.govnih.gov |

| Antifungal | Novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers have demonstrated excellent antifungal activity, in some cases exceeding that of the commercial fungicide carbendazim. rsc.org | rsc.org |

| Antibacterial | Benzimidazole derivatives have been designed as potent antimicrobial agents. For example, certain aminopyrimidinyl benzimidazoles showed effective growth inhibition of MRSA and E. coli. nih.gov N-alkylated 2-(substituted phenyl)-1H-benzimidazoles also displayed significant antibacterial activity. researchgate.net | researchgate.netnih.gov |

| Antiparasitic | Benzimidazolyl-2-hydrazones have shown potent anthelmintic activity against parasites like Trichinella spiralis, proving more effective in vitro than drugs such as albendazole. |

Materials Science Applications

Beyond medicine, the benzimidazole structure is integral to the development of advanced functional materials, prized for its thermal stability, chemical resistance, and unique optical properties.

Polymer Chemistry

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and mechanical properties, which stem from the rigid benzimidazole units and strong intermolecular hydrogen bonding. nih.gov While this compound is not a typical monomer, its core benzimidazole structure is the key functional unit in these advanced polymers.

Synthesis: PBIs are generally synthesized via high-temperature polycondensation reactions between aromatic tetraamines and dicarboxylic acids or their derivatives. nih.gov Another method involves the N-C coupling of 1H-benzo[d]imidazol-2(3H)-one with activated aromatic dihalides. nih.gov

Properties and Applications: The incorporation of the benzimidazole ring into polymer backbones imparts outstanding thermal stability, with decomposition temperatures often exceeding 500°C. nih.gov These polymers are used in demanding applications such as protective apparel for firefighters, astronaut space suits, and membranes for fuel cells and gas separation. nih.gov Doping PBI membranes with phosphoric acid makes them highly conductive to protons, which is crucial for their use in high-temperature proton-exchange membrane fuel cells (PEMFCs). nih.gov

| Polymer Type | Key Properties | Applications | Citations |

|---|---|---|---|

| Polybenzimidazole (PBI) | High thermal stability, chemical resistance, high mechanical strength. | Protective apparel, aircraft wall fabrics, molded resins. | nih.gov |

| Acid-Doped PBI Membranes | Proton conductivity, good performance stability at high temperatures. | High-temperature fuel cell electrolytes. | nih.gov |

| PBI Copolymers | Tunable mechanical properties and proton conductivity by altering monomer ratios. | Proton exchange membranes, gas separation membranes. | nih.gov |

| Poly(benzimidazole imide)s (PBIIs) | Improved thermal properties (high Tg), can be modified to have low water absorption. | High-performance films with enhanced dielectric properties. | nih.govnih.gov |

Dye Synthesis

The benzimidazole scaffold is a versatile structural unit for creating fluorescent dyes and chemical sensors. nih.gov Its electron-accepting nature, ability to act as a π-bridge, and metal-ion chelating properties make it an exceptional candidate for optical materials. nih.gov

Fluorescent Probes: Benzimidazole-based fluorophores have been developed for highly sensitive applications, such as the detection of amyloid fibrils associated with diseases like Parkinson's. These sensors can exhibit superior affinity and selectivity compared to standard dyes like Thioflavin-T.

Chemosensors: By functionalizing the benzimidazole core, scientists have created chemosensors capable of detecting specific metal ions. For example, a benzimidazole-derived sensor was designed for the selective "turn-off" detection of Cu(II) ions and the ratiometric "turn-on" detection of Zn(II) ions in aqueous solutions. tandfonline.com

Photophysical Properties: The photophysical and electrochemical properties of polycyclic benzimidazole-fused pigments have been investigated using computational methods like Density Functional Theory (DFT). acs.org These studies help in understanding the intramolecular charge transfer characteristics and aid in the molecular design of new functional dyes and semiconductor materials. acs.org The benzimidazole unit is also a known component in some fluorescent whitening agents.

Metal-Organic Frameworks (MOFs)

The benzimidazole moiety is a recognized building block in the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials with extensive applications in gas storage, separation, and catalysis. niscpr.res.inmdpi.com MOFs are crystalline structures wherein metal ions or clusters are connected by organic molecules, known as linkers. mdpi.com While direct research incorporating this compound as a linker in MOF synthesis is not extensively documented, the utility of similar benzimidazole-based linkers is well-established.

For instance, linkers such as 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) have been successfully used to create novel MOFs with various metal ions like Copper (Cu), Chromium (Cr), and Aluminum (Al). mdpi.comresearchgate.net These TIBM-based MOFs have demonstrated significant potential for carbon dioxide (CO₂) adsorption. mdpi.comresearchgate.net The TIBM-Cu MOF, in particular, exhibited a notable CO₂ adsorption capacity of 3.60 mmol/g at 1 bar and 298 K, a performance attributed to its open Cu sites and high porosity. mdpi.comresearchgate.net The versatility of the benzimidazole structure allows for its use in vapor-phase processing, where benzimidazole itself can be used as a linker vapor to react with metal-containing precursors to form MOF thin films. kuleuven.be

The propan-2-one group on this compound offers additional functional sites that could potentially coordinate with metal centers or be modified post-synthesis to tune the properties of the resulting MOF. Future research could explore the synthesis of MOFs using this specific compound to investigate how the ketone functionality influences the framework's topology, porosity, and catalytic or adsorptive properties.

Table 1: Examples of Benzimidazole-Based Metal-Organic Frameworks

| MOF Name | Organic Linker | Metal Ion | Key Finding |

| TIBM-Cu | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cu | Excellent CO₂ adsorption capacity (3.60 mmol/g at 1 bar, 298 K) and high CO₂/N₂ selectivity. mdpi.comresearchgate.net |

| TIBM-Al | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Al | Moderate CO₂ adsorption capacity (2.1 mmol/g at 1 bar, 298 K). mdpi.comresearchgate.net |

| TIBM-Cr | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cr | CO₂ adsorption capacity of 1.6 mmol/g at 1 bar, 298 K. mdpi.comresearchgate.net |

Agricultural Science Applications (e.g., Fungicides against Plant Pathogens)

Benzimidazole derivatives are a cornerstone of chemical fungicides used in agriculture to control a wide spectrum of plant diseases caused by pathogenic fungi. patsnap.comnih.gov Compounds like benomyl, carbendazim, and thiabendazole (B1682256) are prominent examples of this chemical class, which are valued for their systemic properties and efficacy against various fungal pathogens affecting grains, fruits, and vegetables. nih.gov

The fungicidal activity of benzimidazoles stems from their ability to interfere with fungal cellular processes. Although research specifically detailing the fungicidal properties of this compound is limited, related structures have shown significant bioactivity. For example, derivatives such as 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one have been synthesized and investigated for their biological activities, including antifungal potential. researchgate.net The development of novel 1-acyl benzimidazolone derivatives further highlights the ongoing interest in this scaffold for creating new agricultural fungicides. patsnap.com

A significant challenge in the use of benzimidazole fungicides is the development of resistance in pathogen populations due to the single-site mode of action. nih.gov Research into new derivatives, potentially including this compound, is driven by the need to overcome this resistance and to develop agents with improved efficacy and environmental profiles. patsnap.com

Analytical Chemistry Applications (e.g., Standards and Reagents)

In analytical chemistry, well-characterized compounds are essential for use as reference standards and reagents. This compound can serve as a crucial reference standard for its own identification and quantification. The structural elucidation of its derivatives involves a suite of analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS), as well as elemental analysis. researchgate.net

The availability of a pure, characterized sample of this compound is fundamental for several analytical purposes:

Quality Control: In synthetic procedures, it can be used as a standard to monitor reaction progress and assess the purity of the final product via chromatographic methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Method Development: It serves as a benchmark compound for developing and validating new analytical methods for the detection and quantification of benzimidazole-based structures in various matrices.

Metabolic and Environmental Studies: If the compound were to be used in agricultural or pharmaceutical applications, a reference standard would be indispensable for tracking its presence and the formation of its metabolites in environmental samples or biological systems.

While it may not be a general-purpose reagent, its role as a specific analytical standard is critical for any research or application involving this particular molecule. medchemexpress.com

Environmental Science Research (e.g., Persistence and Degradation Pathways)

For related compounds, such as substituted phenolic benzotriazoles, there has been a hypothesis of high persistence, necessitating a weight-of-evidence approach for a conclusive assessment. nih.gov The primary metabolite of many benzimidazole fungicides is 2-aminobenzimidazole, which is reported to be of low toxicity. nih.gov It is plausible that the degradation of this compound in the environment would proceed through the cleavage of the propanone side chain and the eventual breakdown of the benzimidazole ring. Future research should focus on empirical studies to determine the specific half-life of this compound in different environmental media and to identify its degradation products to fully characterize its environmental risk profile.

Green Chemistry Principles in Synthesis

The synthesis of benzimidazole derivatives has increasingly incorporated the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Several sustainable methods have been developed that move away from conventional syntheses, which often require harsh conditions and lengthy reaction times. niscpr.res.inresearchgate.net

Key green chemistry approaches applicable to the synthesis of the benzimidazole scaffold include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water, glycerol, or deep eutectic solvents (DES) has been shown to be effective. nih.govorgchemres.org

Catalysis: Employing catalysts, such as copper sulfate (B86663) or ammonium (B1175870) chloride, can significantly improve reaction efficiency and reduce the need for stoichiometric reagents. niscpr.res.inorgchemres.org These catalysts are often inexpensive and facilitate milder reaction conditions. niscpr.res.in

Alternative Energy Sources: Microwave irradiation has been successfully used to synthesize benzimidazole derivatives, including a derivative of this compound. researchgate.net This method dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.netresearchgate.net

Atom Economy: One-pot reactions, where multiple synthetic steps are combined without isolating intermediates, improve atom economy by incorporating more of the starting materials into the final product. niscpr.res.in For example, the condensation of o-phenylenediamine with an aldehyde can be performed in a one-pot setup to yield benzimidazole derivatives. niscpr.res.innih.gov

These methods align with the core principles of green chemistry, such as waste prevention, designing safer chemicals, and using renewable feedstocks, offering more sustainable pathways for producing this compound and related compounds. researchgate.net

Table 2: Green Synthesis Methods for Benzimidazole Derivatives

| Green Method | Key Features | Example Condition |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Reaction of a hydrazide with trichloroacetic acid under 420 W microwave irradiation for 9 minutes. researchgate.net |

| Deep Eutectic Solvents (DES) | Acts as both solvent and reagent, simplifying work-up. | Reaction of o-phenylenediamine with an aldehyde in a Choline Chloride:o-PDA DES at 80°C. nih.gov |

| Catalysis in Green Solvents | Use of water/glycerol, inexpensive catalyst. | Reaction of an aromatic amine with potassium isopropyl xanthate using a CuSO₄ catalyst. orgchemres.org |

| One-Pot Condensation | Economically viable, efficient. | Condensation of o-phenylenediamine and an aldehyde using NH₄Cl as a catalyst at 80-90°C. niscpr.res.in |

Q & A

(Basic) What are the common synthetic routes for preparing 1-(1H-Benzimidazol-2-yl)propan-2-one, and what key reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. A representative method involves reacting 2-acetyl benzimidazole with aldehydes in ethanol/water under alkaline conditions (e.g., 10% NaOH) to form chalcone derivatives. For instance, stirring the mixture for 6 hours after base addition yields solid products, which are crystallized from aqueous ethanol . Key factors affecting yield include:

- Solvent system : Ethanol/water mixtures enhance solubility and reaction homogeneity.

- Base concentration : Controlled addition of NaOH prevents side reactions like hydrolysis.

- Reaction time : Extended stirring (6–8 hours) ensures complete enolate formation and aldol condensation.

(Advanced) How can X-ray crystallography using SHELX programs resolve ambiguities in the structural determination of benzimidazole derivatives?

SHELX software (e.g., SHELXL, SHELXS) is critical for refining crystal structures, particularly for resolving anisotropic displacement parameters and twinning. For example, in mercury(II) complexes of benzimidazole derivatives, SHELX refinement achieved an R factor of 0.031, enabling precise localization of heavy atoms and hydrogen-bonding networks . Key steps include:

- Data scaling : Correcting for absorption and detector geometry using SHELXC.

- Phase determination : Utilizing Patterson methods (SHELXD) for heavy-atom positioning.

- Validation : Cross-referencing with WinGX/ORTEP for graphical analysis of thermal ellipsoids .

(Basic) What spectroscopic techniques are essential for characterizing this compound, and what spectral features are indicative of its structure?

- NMR : The benzimidazole proton (N–H) appears as a singlet near δ 12.5 ppm (DMSO-d₆). The ketone (C=O) group is observed as a carbonyl stretch at ~1680 cm⁻¹ in IR .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 189 for the parent compound).

- Elemental analysis : Validates purity (>98% C, H, N content) .

(Advanced) What strategies are effective in optimizing reaction parameters to improve the yield of chalcone derivatives from this compound?

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance aldol condensation efficiency.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .

- Solvent-free conditions : Minimizes side reactions in Claisen-Schmidt condensations .

(Basic) Which biological assays are typically employed to evaluate the antimicrobial activity of benzimidazole derivatives like this compound?

- Agar diffusion assays : Measure zone-of-inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC/MBC determination : Broth microdilution quantifies minimum inhibitory/bactericidal concentrations (e.g., MIC = 8–32 µg/mL for derivatives) .

- Time-kill kinetics : Assess bactericidal activity over 24 hours .

(Advanced) How can researchers reconcile discrepancies between in vitro and in vivo anticancer activities observed in benzimidazole-based compounds?

- Metabolic stability : Derivatives with electron-withdrawing groups (e.g., –NO₂) may exhibit poor bioavailability due to rapid hepatic metabolism .

- Structural modifications : Introducing propanol side chains (e.g., in 3-(1H-benzimidazol-2-yl)propan-1-ol derivatives) enhances membrane permeability and in vivo efficacy .

- In silico modeling : ADMET predictions identify compounds with favorable logP (2.5–3.5) and PSA (<90 Ų) for blood-brain barrier penetration .

(Advanced) What role do hydrogen bonding interactions play in the crystallographic packing of benzimidazole derivatives, and how can graph set analysis aid in their interpretation?

Hydrogen bonds (N–H···O, C–H···π) dictate supramolecular assembly. For example, in mercury(II) complexes, N–H···Br interactions form infinite chains (graph set C(6) ), stabilizing the lattice . Etter’s graph set analysis classifies motifs (e.g., R₂²(8) rings) to predict packing patterns and polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.